![molecular formula C14H18N2O2S B5768761 ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate
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Overview
Description
Ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate, also known as EPCBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCBT is a thioamide derivative of benzoic acid that has been synthesized through a multi-step process involving the use of various reagents and catalysts.
Mechanism of Action
The exact mechanism of action of ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of the immune system. ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the low yield of the synthesis process and the limited availability of the compound may pose challenges for large-scale studies.
Future Directions
There are several potential future directions for research involving ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate. One area of interest is the development of new drugs based on the structure of ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate. Another potential direction is the investigation of the compound's potential applications in materials science, such as in the development of new sensors or catalysts. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate and its potential effects on human health.
Synthesis Methods
The synthesis of ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate involves the reaction of ethyl 4-aminobenzoate with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with pyrrolidine in ethanol to obtain ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate. The overall yield of the synthesis process is around 50%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
Ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 4-(pyrrolidine-1-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEQLAWSFSYOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate |
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